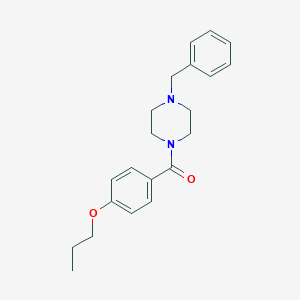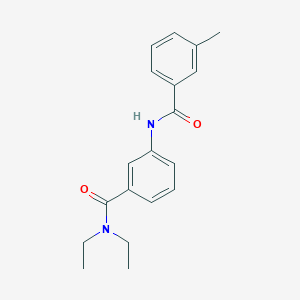
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits. EF24 belongs to the family of chalcones, which are natural compounds found in plants that have shown promising results in cancer treatment.
Mechanism of Action
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide exerts its anti-cancer effects by targeting multiple signaling pathways, including the NF-κB, STAT3, and Nrf2 pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation in cancer cells. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and promotes tumor growth and metastasis. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide activates the Nrf2 pathway, which plays a role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects in various in vitro and in vivo studies. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is its ability to target multiple signaling pathways, which makes it a promising candidate for combination therapy with other anti-cancer drugs. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has poor solubility in water, which can limit its use in some in vitro and in vivo studies. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide. Another area of research is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide's potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide in clinical trials, which could pave the way for its use in cancer therapy.
Synthesis Methods
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can be synthesized through the reaction of 2-acetyl-5-ethyl-1,3,4-thiadiazole and 4-fluorobenzaldehyde in the presence of a base catalyst. The reaction yields N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide as a yellow solid with a purity of over 95%.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been extensively studied for its potential therapeutic properties, particularly in cancer treatment. Studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can induce apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, lung, and colon cancer.
properties
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
|---|---|
Molecular Formula |
C11H10FN3OS |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C11H10FN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
InChI Key |
ZXEGNXCOPJDQGS-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)


![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)

